molecular formula C40H42N2O8 B1241139 (1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid

(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid

Cat. No.: B1241139
M. Wt: 678.8 g/mol
InChI Key: PNOGMVDDWILAMR-ZYADHFCISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of A-87049 involves multiple steps, starting from the preparation of the cyclobutane ring followed by the introduction of the N-propyl-N-(4-phenoxybenzyl)amino groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

A-87049 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, especially at the phenoxybenzyl groups, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

A-87049 has several scientific research applications:

Mechanism of Action

A-87049 exerts its effects by inhibiting squalene synthase, an enzyme involved in the first committed step of the de novo cholesterol biosynthetic pathway. By inhibiting this enzyme, A-87049 effectively reduces the synthesis of cholesterol. The molecular targets and pathways involved include the squalene synthase enzyme and the downstream cholesterol biosynthesis pathway .

Comparison with Similar Compounds

A-87049 is unique in its potent inhibition of squalene synthase compared to other similar compounds. Similar compounds include other squalene synthase inhibitors, such as:

Properties

Molecular Formula

C40H42N2O8

Molecular Weight

678.8 g/mol

IUPAC Name

(1S,2S,3S,4S)-3,4-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C40H42N2O8/c1-3-23-41(25-27-15-19-31(20-16-27)49-29-11-7-5-8-12-29)37(43)33-34(36(40(47)48)35(33)39(45)46)38(44)42(24-4-2)26-28-17-21-32(22-18-28)50-30-13-9-6-10-14-30/h5-22,33-36H,3-4,23-26H2,1-2H3,(H,45,46)(H,47,48)/t33-,34-,35-,36-/m0/s1

InChI Key

PNOGMVDDWILAMR-ZYADHFCISA-N

Isomeric SMILES

CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3C(C(C3C(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5

Synonyms

1,2-bis((N-propyl-N-(4-phenoxybenzyl)amino)carbonyl)cyclobutane-3,4-dicarboxylic acid
A 87049
A-87049

Origin of Product

United States

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